molecular formula C9H18O3S B14773208 2-((Cyclohexylmethyl)sulfonyl)ethanol

2-((Cyclohexylmethyl)sulfonyl)ethanol

Cat. No.: B14773208
M. Wt: 206.30 g/mol
InChI Key: CHRYNYIXHFOEGN-UHFFFAOYSA-N
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Description

2-((Cyclohexylmethyl)sulfonyl)ethanol is an organic compound characterized by the presence of a cyclohexylmethyl group attached to a sulfonyl group, which is further connected to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Cyclohexylmethyl)sulfonyl)ethanol typically involves the reaction of cyclohexylmethyl sulfonyl chloride with ethanol in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((Cyclohexylmethyl)sulfonyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((Cyclohexylmethyl)sulfonyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-((Cyclohexylmethyl)sulfonyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-((Cyclohexylmethyl)sulfonyl)ethanol
  • 2-Cyclohexyl-2-(methylsulfonyl)ethanol
  • Cyclohexylmethyl sulfonate

Uniqueness

This compound is unique due to its specific combination of a cyclohexylmethyl group and a sulfonyl group attached to an ethanol moiety. This structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C9H18O3S

Molecular Weight

206.30 g/mol

IUPAC Name

2-(cyclohexylmethylsulfonyl)ethanol

InChI

InChI=1S/C9H18O3S/c10-6-7-13(11,12)8-9-4-2-1-3-5-9/h9-10H,1-8H2

InChI Key

CHRYNYIXHFOEGN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CS(=O)(=O)CCO

Origin of Product

United States

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